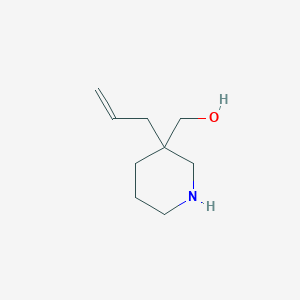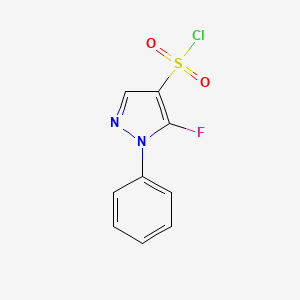
1-(3-Aminopropyl)-3-methylpiperidin-4-ol
Übersicht
Beschreibung
The compound “1-(3-Aminopropyl)imidazole” is used in the synthesis of pH-sensitive polyaspartamide derivatives . It’s also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Synthesis Analysis
The synthesis of related compounds like “1-(3-Aminopropyl)imidazole” involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst . This method allows for the formation of orthogonally protected diamines, which can be further substituted to yield various diamine compounds .
Molecular Structure Analysis
While the specific molecular structure analysis of “1-(3-Aminopropyl)-3-methylpiperidin-4-ol” is not detailed in the provided papers, related compounds such as “1-(3-Aminopropyl)imidazole” have been characterized using X-ray diffraction, IR, and NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of related compounds like “1-(3-Aminopropyl)imidazole” involves interactions with acids and alkyl halides to form ionic surfactants .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” are crucial for its application as a biocidal disinfectant .
Wissenschaftliche Forschungsanwendungen
Gene Delivery System
1-(3-Aminopropyl)-3-methylpiperidin-4-ol has been utilized in the creation of biodegradable polyelectrolyte surfaces for gene delivery. This chemical compound, when end-capped with 1-(3-aminopropyl)-4-methylpiperazine and combined with poly(β-amino ester) (PBAE) poly(1,4-butanediol diacrylate-co-4-amino-1-butanol), showed promise in gene delivery due to its ability to interact electrostatically with anionic molecules like DNA. This combination has been used to develop a new DNA release system that enables sustained release of DNA over 24 hours and has shown high exogenous gene expression in primary human glioblastoma cells (Li, Tzeng, Tellier, & Green, 2013).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been explored for their potential in synthesizing compounds with biological activity. A study focused on the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, producing products with axial orientation and characterized by various spectral and analytical techniques (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Hydrodenitrogenation Research
This compound is relevant in hydrodenitrogenation (HDN) research. A study investigated the HDN of 2-methylpyridine and its intermediate products, including 2-methylpiperidine. The research provided insights into the process of pyridine ring hydrogenation and the role of β hydrogen atoms in the ring opening of alkylpiperidine (Egorova, Zhao, Kukula, & Prins, 2002).
Chemical Structure and Receptor Affinity Studies
The compound has been studied in relation to its chemical structure and affinity for acetylcholine receptors. Research in this area explored the affinity of various compounds, including this compound derivatives, for postganglionic acetylcholine receptors of the guinea-pig ileum, providing valuable information on molecular interactions and drug design (Abramson, Barlow, Franks, & Pearson, 1974).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Perfluorinated polymers containing quaternary ammonium groups are being studied for their excellent ion conductivity, which are attributed to the well-defined morphologies resulting from their extremely hydrophobic main-chains and flexible hydrophilic side-chains . These polymers are widely used in polymer electrolyte membranes and show promise for future applications .
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-7-11(5-2-4-10)6-3-9(8)12/h8-9,12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDRCXCXWJBWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Benzyl-3-oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B1475130.png)
![1-[4-(4-Hydroxy-2-methoxyphenethyl)phenyl]-1-pentanone](/img/structure/B1475131.png)
![3-[5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B1475132.png)
![tert-Butyl 3-(aminocarbonyl)-3-{3-[benzyl(tert-butoxycarbonyl)amino]propyl}-1-pyrrolidinecarboxylate](/img/structure/B1475136.png)
![[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1475137.png)





![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-phenylethan-1-one](/img/structure/B1475149.png)
![1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B1475150.png)

